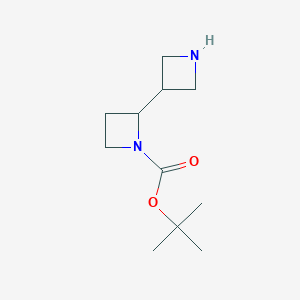![molecular formula C7H6ClN3O B6290115 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one CAS No. 2169008-70-0](/img/structure/B6290115.png)
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one” is a chemical compound with the molecular formula C7H6ClN3O . It is a pale-yellow to yellow-brown solid . This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine derivatives .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . When acylated with carboxylic anhydrides or acid chlorides, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) .Chemical Reactions Analysis
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives . The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino[4,5-d][1,3]oxazines .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 183.6 .科学的研究の応用
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has been studied for its potential applications in medicinal chemistry and drug development. The compound has been investigated for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). This enzyme is involved in the synthesis of nucleic acids, and it is inhibited by the compound by forming a covalent bond with the enzyme’s active site. Similarly, the compound has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and it is inhibited by the compound by forming a covalent bond with the enzyme’s active site.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). Inhibition of this enzyme can lead to an increase in the levels of folate, which is important for DNA synthesis, cell division, and cell growth. In addition, inhibition of the enzyme acetylcholinesterase (AChE) can lead to an increase in the levels of the neurotransmitter acetylcholine, which is important for memory and learning.
実験室実験の利点と制限
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has several advantages for laboratory experiments. The compound has a relatively simple synthesis procedure and is readily available. In addition, the compound has a high solubility in organic solvents, making it easy to work with. The compound is also relatively stable and can be stored for long periods of time. However, the compound is not very soluble in water and can be difficult to work with in aqueous solutions.
将来の方向性
The potential applications of 2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one are numerous and varied. Future research could focus on the development of new derivatives of the compound that could be used as more potent inhibitors of DHFR and AChE. Additionally, further research could focus on the development of new synthetic methods for the synthesis of the compound. Finally, further research could focus on the development of new methods for the delivery of the compound to its target sites in the body.
合成法
2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one can be synthesized via a two-step reaction. The first step involves the reaction of a pyridine derivative with an aldehyde in the presence of a base. This reaction yields an intermediate which is then reacted with a chlorinating agent to produce the final product.
特性
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-7-10-3-4-1-2-9-6(12)5(4)11-7/h3H,1-2H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVHXAJRHODYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC(=NC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)


![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)